molecular formula C18H18BrN5O2S B12036907 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-72-0

5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B12036907
CAS No.: 624725-72-0
M. Wt: 448.3 g/mol
InChI Key: RYODCNSMXQQUPQ-RGVLZGJSSA-N
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Description

5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound with the molecular formula C18H18BrN5O2S and a molecular weight of 448.344 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Properties

CAS No.

624725-72-0

Molecular Formula

C18H18BrN5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

4-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18BrN5O2S/c1-3-26-15-7-4-12(5-8-15)17-21-22-18(27)24(17)23-20-11-13-10-14(19)6-9-16(13)25-2/h4-11,23H,3H2,1-2H3,(H,22,27)/b20-11+

InChI Key

RYODCNSMXQQUPQ-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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